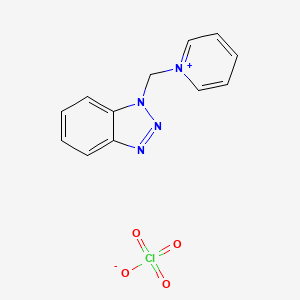

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate is an organic compound known for its unique structure, which combines a benzotriazole moiety with a pyridinium ion

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate typically involves the reaction of benzotriazole with a pyridine derivative under specific conditions. One common method includes:

Starting Materials: Benzotriazole and pyridine.

Reaction Conditions: The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium ion.

Procedure: Benzotriazole is reacted with a pyridine derivative in an appropriate solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of perchloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

The benzotriazole moiety is recognized for its diverse biological activities, making compounds containing this structure appealing for medicinal applications.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the benzotriazole scaffold can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the pyridine component in 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate may enhance its bioactivity through synergistic effects.

Antiparasitic Properties

Recent investigations have highlighted the potential of benzotriazole derivatives against protozoan parasites. Compounds similar to this compound have shown promise in inhibiting the growth of Trypanosoma cruzi, the causative agent of Chagas disease . These findings suggest that this compound could be a candidate for developing new antiparasitic therapies.

Materials Science Applications

The unique electronic properties of benzotriazole derivatives make them suitable for various applications in materials science.

Corrosion Inhibitors

Benzotriazole and its derivatives are widely studied as corrosion inhibitors for metals. The ability of this compound to form protective films on metal surfaces can prevent corrosion in harsh environments . This application is particularly relevant in industries such as aerospace and automotive where material integrity is critical.

Photostabilizers

In polymer science, benzotriazole compounds are used as UV stabilizers to protect materials from photodegradation. The presence of the pyridine ring in this compound may enhance its effectiveness as a photostabilizer by improving light absorption characteristics .

Organic Synthesis Applications

As a reagent in organic synthesis, this compound can facilitate various chemical transformations.

Coupling Reactions

This compound can serve as a coupling agent in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in multi-step synthesis processes .

Catalysis

The catalytic properties of benzotriazole derivatives are being explored for various reactions including cross-coupling and oxidation reactions. The unique electronic characteristics imparted by the pyridine and benzotriazole moieties can enhance reaction rates and selectivity .

Case Studies

作用機序

The mechanism by which 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets, such as enzymes or cellular membranes. The benzotriazole moiety can interact with nucleophilic sites, while the pyridinium ion can facilitate the compound’s solubility and transport within biological systems. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.

類似化合物との比較

Similar Compounds

- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzene

- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrole

- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazole

Uniqueness

Compared to similar compounds, 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate is unique due to the presence of the pyridinium ion, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

生物活性

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C12H11ClN4O4 and a molecular weight of approximately 310.69 g/mol. This compound features a unique structural arrangement that includes a benzotriazole moiety and a pyridinium cation, contributing to its potential biological activities. Its perchlorate anion enhances solubility and reactivity, making it a subject of interest in both synthetic and biological chemistry contexts .

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit a variety of biological activities, particularly antimicrobial effects. For instance, studies have shown that benzotriazole compounds can act against various bacterial strains including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The presence of bulky hydrophobic groups in certain derivatives has been linked to enhanced antimicrobial activity.

Case Study: Antimicrobial Activity

In one study, a series of benzotriazole derivatives were synthesized and evaluated for their antimicrobial properties using the cup plate diffusion method. Among these, specific compounds demonstrated significant activity comparable to standard antibiotics like Ciprofloxacin against Staphylococcus aureus . The structure-activity relationship (SAR) analysis revealed that modifications on the benzotriazole ring could enhance or reduce activity, depending on the substituents used.

Antifungal Activity

Benzotriazole derivatives have also been explored for their antifungal properties. Compounds containing the benzotriazole nucleus have shown effectiveness against fungi such as Candida albicans and Aspergillus niger. In particular, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL against these fungal strains .

Table: Antifungal Activity of Selected Benzotriazole Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 12.5 | Aspergillus niger |

| Compound B | 25 | Candida albicans |

| Compound C | 15 | Candida albicans |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with metal ions and biological macromolecules such as proteins and nucleic acids. The pyridinium nitrogen can act as a proton donor or acceptor, facilitating interactions that may disrupt microbial cell functions or enhance drug efficacy in therapeutic applications .

Toxicity and Safety Profile

While the biological activities of this compound are promising, it is essential to consider its safety profile. Preliminary studies suggest that some benzotriazole derivatives may exhibit selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells . Further investigations are required to fully understand the safety implications and therapeutic potential of this compound.

特性

IUPAC Name |

1-(pyridin-1-ium-1-ylmethyl)benzotriazole;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N4.ClHO4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVOWRUIYZAVFI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。